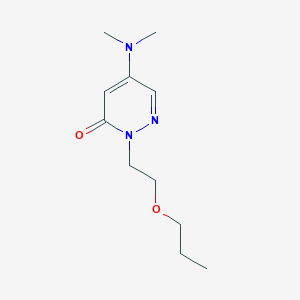
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a chemical compound that has been the subject of considerable scientific research in recent years. This compound is of interest to researchers due to its potential applications in the field of medicine, particularly in the development of new drugs and therapies for a range of diseases.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is complex and not fully understood. However, it is thought to act by modulating the activity of certain enzymes and signaling pathways in the body, which in turn can affect a range of cellular processes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include the modulation of inflammatory cytokines, the inhibition of cancer cell growth, and the protection of neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is its versatility in laboratory experiments. This compound can be used in a range of assays and models to investigate its biological activity and potential therapeutic applications. However, one limitation is that its synthesis is complex and requires a high degree of expertise.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide. Some possible areas of investigation include:
1. The development of new drugs and therapies based on this compound, particularly for the treatment of cancer and neurodegenerative diseases.
2. The investigation of the compound's effects on other cellular processes, such as apoptosis and autophagy.
3. The exploration of the compound's potential as a diagnostic tool for certain diseases.
4. The investigation of the compound's interactions with other drugs and compounds, and its potential for use in combination therapies.
5. The development of new synthesis methods for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide, to make its production more efficient and cost-effective.
Overall, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a compound of great scientific interest, with a range of potential applications in the field of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential for use in the development of new therapies and diagnostic tools.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide involves a multi-step process that requires a high degree of skill and expertise in organic chemistry. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to produce the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been the subject of extensive scientific research in recent years, with a focus on its potential applications in the field of medicine. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-8-7-14(11-17(16)23-2)19(21)20-12-18-15-6-4-3-5-13(15)9-10-24-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIARBRRGJIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)


![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)


![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)